4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde is a complex organic compound belonging to the furochromone family This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with methoxy and aldehyde functional groups
Preparation Methods
The synthesis of 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Vilsmeier-Haack reaction, which involves the formylation of khellinone using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . This reaction introduces the formyl group at the desired position on the furochromone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nitrogen nucleophiles to form Schiff bases and pyrazole derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different functional derivatives.
Cyclization Reactions: Forms complex heterocyclic compounds through reactions with hydrazine derivatives and other nucleophiles.
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various amines. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde involves its interaction with nucleophilic reagents due to the presence of electron-deficient γ-pyrone ring systems . This interaction facilitates the formation of various bioactive compounds. The molecular targets and pathways involved include the inhibition of microbial growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde include:
4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]benzopyran-5-one:
4,9-Dihydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one: Another furochromone derivative with distinct biological activities.
The uniqueness of 4,9-Dimethoxy-5-oxo-5H-furo3,2-gbenzopyran-6-carbaldehyde lies in its specific functional groups and the resulting chemical reactivity, which allows for the synthesis of a wide range of bioactive compounds.
Properties
IUPAC Name |
4,9-dimethoxy-5-oxofuro[3,2-g]chromene-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-9(11)10(16)7(5-15)6-20-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAHFBJLGTYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574483 |
Source
|
Record name | 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61268-05-1 |
Source
|
Record name | 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.